molecular formula C16H17F3N2O3 B11501772 Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11501772
M. Wt: 342.31 g/mol
InChI Key: AKESVPIWGXCTGK-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidinones.

Preparation Methods

The synthesis of Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The Biginelli reaction is known for its efficiency in producing highly functionalized heterocycles .

In a typical synthetic route, the reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction mixture is heated to promote the formation of the desired product. The yield of the product can be optimized by adjusting the reaction conditions, such as temperature and reaction time .

Chemical Reactions Analysis

Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes. For example, it has been identified as a kinesin-5 inhibitor, which plays a crucial role in the separation of genetic material during mitosis. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis .

Comparison with Similar Compounds

Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other dihydropyrimidinones, such as:

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and may improve its ability to interact with biological targets .

Properties

Molecular Formula

C16H17F3N2O3

Molecular Weight

342.31 g/mol

IUPAC Name

methyl 3-ethyl-4-methyl-2-oxo-6-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H17F3N2O3/c1-4-21-9(2)12(14(22)24-3)13(20-15(21)23)10-7-5-6-8-11(10)16(17,18)19/h5-8,13H,4H2,1-3H3,(H,20,23)

InChI Key

AKESVPIWGXCTGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC)C

Origin of Product

United States

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